molecular formula C15H18N4O2S B2881349 N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)oxane-4-carboxamide CAS No. 2380077-63-2

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)oxane-4-carboxamide

Cat. No.: B2881349
CAS No.: 2380077-63-2
M. Wt: 318.4
InChI Key: VQUDZAKMRVNCKR-UHFFFAOYSA-N
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Description

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)oxane-4-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)oxane-4-carboxamide typically involves multiple steps, starting from thiophene derivatives. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)oxane-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Properties

IUPAC Name

N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-15(10-1-4-21-5-2-10)18-11-7-19(8-11)14-13-12(3-6-22-13)16-9-17-14/h3,6,9-11H,1-2,4-5,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUDZAKMRVNCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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